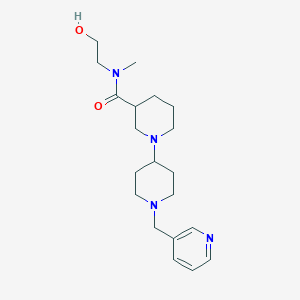![molecular formula C24H20N2O5 B5364041 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA belongs to the class of compounds known as benzamides and has been studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis methods.
Mecanismo De Acción
The mechanism of action of 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid involves the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. This compound binds to the active site of the proteasome, preventing the degradation of proteins that are essential for the survival of cancer cells. This leads to the accumulation of toxic proteins within the cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter levels in the brain. This compound has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid in lab experiments is its high potency and specificity towards the proteasome. This allows for the selective targeting of cancer cells, while minimizing the toxicity to normal cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions that can be pursued in the study of 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies can be conducted to explore the mechanism of action of this compound in greater detail, which can provide insights into its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid involves the condensation of 4-aminobenzoic acid with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with N-phenylacrylamide in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been investigated for its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-31-20-13-9-17(10-14-20)22(27)26-21(15-16-5-3-2-4-6-16)23(28)25-19-11-7-18(8-12-19)24(29)30/h2-15H,1H3,(H,25,28)(H,26,27)(H,29,30)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCPFBKODKXLT-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-3-phenyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363975.png)

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B5363982.png)
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5363990.png)
![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)
![ethyl 4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-1-piperidinecarboxylate](/img/structure/B5363998.png)

![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364046.png)
![ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5364050.png)


![N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5364065.png)